molecular formula C15H13BrN2OS B5552670 N-(benzylcarbamothioyl)-2-bromobenzamide

N-(benzylcarbamothioyl)-2-bromobenzamide

Cat. No.: B5552670
M. Wt: 349.2 g/mol
InChI Key: ABNZTFQQTSWZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzylcarbamothioyl)-2-bromobenzamide is a useful research compound. Its molecular formula is C15H13BrN2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(benzylamino)carbonothioyl]-2-bromobenzamide is 347.99320 g/mol and the complexity rating of the compound is 345. The solubility of this chemical has been described as <0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

The use of N-[(benzylamino)carbonothioyl]-2-bromobenzamide in synthetic chemistry involves innovative approaches such as carbene-catalyzed reactions, palladium-catalyzed amination, and oxidative cyclization. For instance, carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer processes represents a novel reaction mode for transforming benzyl bromides under mild conditions, facilitating direct coupling of electrophilic carbons (Li et al., 2016). Additionally, palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives showcase the versatility of palladium-catalyzed reactions in creating complex structures from simple starting materials (Mancuso et al., 2014).

Catalysis and Green Chemistry

Research has focused on the development of new catalytic systems and the promotion of green chemistry principles. Oxidative cyclization of thiobenzanilides to benzothiazoles using alternative electrophilic bromine sources under mild conditions exemplifies the search for greener and more efficient synthetic routes (Moghaddam & Boeini, 2005). Furthermore, the concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction in water underscores the industry's move towards more sustainable and environmentally friendly chemical processes (Wang et al., 2012).

Mechanistic Studies

Understanding the mechanisms underlying chemical reactions is crucial for the development of new synthetic methods. Mechanistic studies on the formation of compounds from thioureas reveal insights into the factors influencing the formation of benzamide and thiobenzamide derivatives, offering a theoretical foundation for the development of novel synthetic pathways (Laitonjam & Nahakpam, 2018).

Properties

IUPAC Name

N-(benzylcarbamothioyl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNZTFQQTSWZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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